molecular formula C16H17N3 B14317830 2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine CAS No. 113270-70-5

2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B14317830
CAS No.: 113270-70-5
M. Wt: 251.33 g/mol
InChI Key: VASOJJBQYROYDZ-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic aromatic compound that features an imidazo[4,5-b]pyridine core substituted with a 4-tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale adaptations of laboratory synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation can produce various oxidized forms of the compound.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways and physiological responses . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine include:

Uniqueness

The uniqueness of this compound lies in its specific imidazo[4,5-b]pyridine core, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored properties for various applications.

Properties

CAS No.

113270-70-5

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C16H17N3/c1-16(2,3)12-8-6-11(7-9-12)14-18-13-5-4-10-17-15(13)19-14/h4-10H,1-3H3,(H,17,18,19)

InChI Key

VASOJJBQYROYDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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